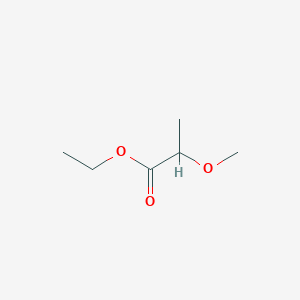

Ethyl 2-methoxypropanoate

Description

Significance of Carboxylic Acid Esters in Chemical Research

Carboxylic acid esters are a class of organic compounds that are central to many areas of chemical research. ebsco.comnumberanalytics.com Formed from the reaction of a carboxylic acid and an alcohol, a process known as esterification, these compounds are notable for their diverse applications. ebsco.com In nature, they are responsible for the characteristic fragrances of many fruits and flowers. wikipedia.orglibretexts.org Industrially, they are utilized as solvents, plasticizers, and in the production of polymers such as polyesters. numberanalytics.comwikipedia.org The versatility of esters also extends to the pharmaceutical industry, where they are used in the synthesis of complex drug molecules and can be found in well-known medicines like aspirin. ebsco.comstem.org.uk Their significance lies in their utility as intermediates in organic synthesis, allowing for the construction of a wide array of complex molecules. numberanalytics.comresearchgate.net

Overview of Propanoate Ester Subclasses

Propanoate esters are a specific subclass of carboxylic acid esters derived from propanoic acid. ebi.ac.uk This subclass includes a variety of compounds where the hydrogen of the carboxyl group in propanoic acid is replaced by an alkyl or aryl group. libretexts.org Propanoate esters are themselves diverse and can be further categorized based on the structure of the alcohol-derived group. This leads to a wide range of compounds with varying physical and chemical properties. Examples of propanoate esters include ethyl propanoate, butyl propanoate, and more complex structures like fluticasone (B1203827) propionate (B1217596). ebi.ac.uklibretexts.org Many of these esters are known for their fruity aromas and are used as flavoring and fragrance agents. libretexts.org

Contextualization of Ethyl 2-methoxypropanoate within Ester Research

This compound is a specific propanoate ester that holds interest in various research contexts. It is structurally distinguished by a methoxy (B1213986) group at the second carbon of the propanoate backbone. This structural feature can influence its reactivity and potential applications. Research involving similar, more complex ester structures, has highlighted the importance of such modifications. For instance, derivatives of ethyl 2-hydroxy-2-methylpropanoate have been studied for their role in polymerization reactions. rsc.org Furthermore, the synthesis of chiral versions of related phenoxy-propanamides, starting from ethyl lactate (B86563), underscores the utility of such building blocks in medicinal chemistry research. nih.gov this compound itself, while a seemingly simple molecule, is part of a broader landscape of ester research that investigates how structural variations impact chemical behavior and potential uses.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLOJCOIKOQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-39-4 | |

| Record name | Ethyl 2-methoxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactions and Mechanistic Studies of Ethyl 2 Methoxypropanoate and Analogues

Hydrolysis Reactions

Hydrolysis, a reaction involving the breaking of a bond by the addition of water, is a key process for esters. chemguide.co.uk The hydrolysis of ethyl 2-methoxypropanoate can be catalyzed by either acids or bases. chemguide.co.uk

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, esters undergo hydrolysis to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction is reversible, and to achieve a more complete hydrolysis, an excess of water is typically used. chemguide.co.uk The mechanism for the acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification process. libretexts.orgopenstax.org The reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. libretexts.orgopenstax.org A proton transfer and subsequent elimination of the alcohol yield the carboxylic acid. libretexts.orgopenstax.org

For instance, the acid-catalyzed hydrolysis of methyl propanoate yields propanoic acid and methanol (B129727). chemhume.co.uk Similarly, ethyl ethanoate is hydrolyzed to ethanoic acid and ethanol (B145695). savemyexams.com

Alkaline Hydrolysis Mechanisms and Completition

Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uksavemyexams.com This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. savemyexams.comsavemyexams.com The products are an alcohol and the salt of the carboxylic acid. savemyexams.com The carboxylic acid itself can be obtained by subsequent acidification. savemyexams.comsavemyexams.com

The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iqlibretexts.org The elimination of the alkoxide group then leads to the formation of the carboxylic acid, which is subsequently deprotonated by the alkali to form the carboxylate salt. libretexts.orguomustansiriyah.edu.iqlibretexts.org For example, the alkaline hydrolysis of methyl propanoate with sodium hydroxide yields sodium propanoate and methanol. savemyexams.com

Reduction and Transesterification Pathways

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orggeeksforgeeks.org The mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the -OR group to form an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can be used to stop the reaction at the aldehyde stage. libretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as a solvent can help drive the reaction towards the desired product. masterorganicchemistry.com Under basic conditions, an alkoxide ion acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com For example, methyl esters can be converted to ethyl esters using sodium ethoxide in ethanol.

Nucleophilic Substitution and Oxidation of Propanoate Esters

Propanoate esters, like other esters, can undergo nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqfiveable.me The reactivity of the ester towards nucleophiles is less than that of acid chlorides or anhydrides. openstax.orguomustansiriyah.edu.iq In these reactions, a nucleophile replaces the alkoxy group (-OR) of the ester. fiveable.me

The oxidation of esters has been a subject of extensive research, with a focus on methyl and ethyl esters. geeksforgeeks.orgresearchgate.net The oxidation process can lead to the formation of various products, including hydroperoxides, cyclic ethers, ketones, and aldehydes with an ester function. geeksforgeeks.org Studies on the oxidation of C5 esters, such as ethyl propanoate, have highlighted the influence of the ester function's position on reactivity and product distribution. researchgate.netuniv-orleans.fr

Gas-Phase Chemical Kinetics and Reaction Pathways

The degradation of esters in the atmosphere is primarily driven by their reactions with radicals, particularly the hydroxyl (OH) radical and chlorine (Cl) atoms. conicet.gov.ar

Reactions with Atmospheric Radicals (OH, Cl)

The kinetics of the gas-phase reactions of OH radicals and Cl atoms with various saturated esters, including ethyl propanoate and methyl 2-methylpropanoate (B1197409), have been investigated. conicet.gov.aracs.orgnih.govsigmaaldrich.com Rate coefficients for these reactions have been measured using techniques such as the relative rate method and pulsed laser photolysis-laser induced fluorescence. conicet.gov.aracs.orgnih.gov

For the reaction of ethyl propanoate with OH radicals, a negative Arrhenius activation energy has been observed at certain temperatures. researchgate.net The reaction with chlorine atoms proceeds via H-abstraction from different positions on the ethyl propanoate molecule, with the -OCH2- group being the most favorable site for abstraction. researchgate.net The chlorine atom-initiated oxidation of ethyl propionate (B1217596) leads to products such as ethyl pyruvate, propionic acid, and formaldehyde. researchgate.net

Studies on ethyl 2-methylpropionate (E2MP) have also been conducted to understand its photooxidation reactions initiated by OH radicals. ebi.ac.uk The rate coefficients and degradation mechanisms have been determined, providing insights into its atmospheric lifetime. researchgate.netebi.ac.uk

Table of Reaction Rate Coefficients for Ethyl Propanoate with Atmospheric Radicals at 298 K

| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| Ethyl Propanoate | OH | (2.14 ± 0.21) x 10⁻¹² | Relative Rate |

This table presents kinetic data for the gas-phase reactions of ethyl propanoate with OH radicals and Cl atoms at 298 K, as determined by the relative rate method. researchgate.net

Temperature-Dependent Rate Coefficients and Arrhenius Behavior

The rate at which a chemical reaction proceeds is highly dependent on temperature. This relationship is quantitatively described by the rate coefficient (k), which is often expressed using the Arrhenius equation:

k = A exp(-Ea / RT)

Here, 'A' is the pre-exponential factor, a measure of the frequency of collisions in the correct orientation; 'Ea' is the activation energy, the minimum energy required for a reaction to occur; 'R' is the universal gas constant; and 'T' is the absolute temperature.

While specific kinetic data for this compound is not extensively available in the literature, studies on analogous compounds like ethyl propanoate provide significant insights. The gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for esters in the atmosphere. Research using techniques like pulsed laser photolysis-laser induced fluorescence has determined the temperature-dependent rate coefficients for the reaction of OH radicals with several esters. conicet.gov.aracs.org

For ethyl propanoate, a close structural analogue, the Arrhenius plot, which graphs the natural logarithm of the rate coefficient (ln(k)) against the inverse of the temperature (1/T), shows significant curvature. acs.org This non-linear behavior indicates that the reaction mechanism may be complex, possibly involving multiple reaction channels with different activation energies. For instance, hydrogen abstraction can occur at different sites on the molecule (the ethyl group or the propionyl group), and the preferred site can change with temperature. researchgate.net

A modified Arrhenius expression is often used to fit the data over a wide temperature range. For the reaction of OH with ethyl propanoate, a rate coefficient of (2.1 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been reported at 296 K. conicet.gov.ar The temperature dependence for this and other similar esters has been measured, showing how reaction rates are influenced by the ester's structure. conicet.gov.aracs.org Theoretical studies on methyl propanoate radicals, another analogue, have also provided pressure- and temperature-dependent rate coefficients for various unimolecular dissociation and isomerization reactions, which are crucial for developing detailed combustion models. osti.gov

Table 1: Arrhenius Parameters for the Reaction of OH Radicals with Ethyl Propanoate Analogue Data derived from studies on similar, non-methoxylated esters.

| Reactant | A-factor (cm³ molecule⁻¹ s⁻¹) | Ea/R (K) | Temperature Range (K) | Reference |

|---|---|---|---|---|

| Ethyl propanoate | (2.1 ± 0.2) x 10⁻¹² (at 296 K) | Curved Arrhenius plot | 243 - 372 | conicet.gov.aracs.org |

| Methyl propanoate | Pressure- and temperature-dependent rate coefficients computed via RRKM/master equation theory. | osti.gov |

Pyrolysis and Thermal Decomposition Mechanisms

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Understanding the pyrolysis of esters like this compound is vital for applications such as biofuel combustion. Studies on ethyl propanoate (EP) serve as an excellent model. researchgate.netkaust.edu.sa

High-temperature pyrolysis of EP, investigated behind reflected shock waves at temperatures between 1250 K and 1750 K, reveals a primary decomposition pathway involving a six-centered unimolecular elimination reaction (a retro-ene reaction). researchgate.netkaust.edu.sa This reaction produces propanoic acid and ethylene (B1197577). researchgate.netkaust.edu.sa

Product Profiling and Time-Histories (e.g., CO, CO₂, C₂H₄, H₂O)

During the pyrolysis of ethyl propanoate, laser absorption methods have been used to record the concentration time-histories of key products. researchgate.netkaust.edu.sa

Ethylene (C₂H₄): Ethylene is a major product, formed directly from the initial six-centered elimination reaction. Studies have shown that essentially every molecule of ethyl propanoate that decomposes produces one molecule of ethylene. researchgate.net

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are significant products that form from the subsequent decomposition of the initial products, like propanoic acid. The concentration of CO and CO₂ reaches a plateau value over the course of the reaction, with the rate of formation being temperature-dependent. researchgate.netkaust.edu.sa

Water (H₂O): Appreciable amounts of water are produced during the pyrolysis of ethyl propanoate. This is in contrast to methyl propanoate pyrolysis, where very little water is formed. The source of H₂O is primarily the decomposition of propanoic acid. researchgate.netugent.be

Table 2: Major Products Identified in the Pyrolysis of Ethyl Propanoate

| Product | Chemical Formula | Primary Formation Pathway | Reference |

|---|---|---|---|

| Ethylene | C₂H₄ | Six-centered unimolecular elimination from ethyl propanoate | researchgate.netkaust.edu.sa |

| Propanoic Acid | CH₃CH₂COOH | Six-centered unimolecular elimination from ethyl propanoate | researchgate.netacs.org |

| Carbon Monoxide | CO | Decomposition of propanoic acid and other intermediates | researchgate.netkaust.edu.sa |

| Carbon Dioxide | CO₂ | Decomposition of propanoic acid | researchgate.netkaust.edu.sa |

| Water | H₂O | Decomposition of propanoic acid | researchgate.netugent.be |

Sensitivity and Rate-of-Production Analyses

To understand the complex network of reactions during pyrolysis, kinetic models are developed and analyzed. Sensitivity analysis identifies the reactions that have the most significant influence on the concentration of a particular species. Rate-of-production (ROP) analysis quantifies the contribution of each reaction to the formation and destruction of a species. unibo.itmit.edu

For ethyl propanoate pyrolysis, these analyses highlight the critical role of the unimolecular decomposition reaction: C₂H₅(C=O)OC₂H₅ → CH₃CH₂COOH + C₂H₄

Coordination Chemistry and Metal Complex Formation

The interaction of organic molecules with metal ions is the basis of coordination chemistry. In these interactions, the organic molecule acts as a ligand, donating electron density to a metal center to form a coordination complex.

Ligand Properties of Propanoate Esters in Metal Coordination

Propanoate esters, including this compound, can function as ligands, although their coordination chemistry is less extensive than that of their carboxylate counterparts. The primary donor site in an ester is the carbonyl oxygen atom, which possesses lone pairs of electrons that can coordinate to a metal center. researchgate.netpressbooks.pub

Compared to anionic carboxylate ligands, which often form strong, stable bonds and can act as bridging ligands, neutral ester ligands generally form weaker, more labile dative bonds. researchgate.net This means the ester ligand can be more easily displaced from the metal's coordination sphere. The lability and steric properties of ester ligands can be tuned by changing the nature of the alkyl groups. researchgate.net The presence of the additional ether oxygen in this compound could potentially allow for bidentate chelation (coordination through both the carbonyl and ether oxygens), which would form a more stable complex compared to a monodentate analogue, a phenomenon known as the chelate effect.

Mechanistic Studies of Ligand Dissociation and Exchange

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The mechanism of this process is crucial for understanding catalytic cycles and the reactivity of metal complexes. There are three primary limiting mechanisms for ligand substitution catalysis.blogjamesfodor.comlibretexts.org:

Dissociative (D) Mechanism: The departing ligand leaves the metal center first, forming an intermediate with a lower coordination number. The incoming ligand then binds to this unsaturated intermediate. The rate of this reaction is primarily dependent on the concentration of the initial complex and is largely independent of the incoming ligand's nature. catalysis.blogjamesfodor.com

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. Subsequently, the departing ligand leaves. The rate is dependent on the concentrations of both the complex and the incoming ligand. catalysis.bloglibretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the departing ligand is leaving, without a distinct intermediate. It can be further classified as interchange associative (Ia) or interchange dissociative (Id), depending on the degree of bonding with the incoming or outgoing ligand in the transition state. jamesfodor.com

For a complex containing a propanoate ester ligand, such as a hypothetical [M(this compound)n] complex, ligand exchange would likely proceed via a dissociative or interchange dissociative (Id) pathway, especially for sterically crowded octahedral complexes. jamesfodor.com This is because the relatively weak M-O(ester) bond would be easier to break. Mechanistic studies on catalytic systems involving ester exchange have shown that ligand exchange is a key step, often involving dynamic equilibria between various coordinated species. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, energy, and properties of molecules. For esters such as Ethyl 2-methoxypropanoate, methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to obtain a detailed understanding of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. nih.gov It is frequently applied to study molecular geometries, vibrational frequencies, and reaction energetics. For propanoate esters, DFT calculations can elucidate key structural and electronic features. For instance, studies on related substituted propanoates use DFT to determine optimized geometries, bond lengths, and charge distributions. In a typical analysis, functionals like B3LYP are paired with basis sets such as 6-31G* or higher to achieve a balance between accuracy and computational cost.

Such analyses for this compound would likely focus on the influence of the α-methoxy group on the molecule's electronic properties, including its dipole moment and the partial charges on its atoms, which are crucial for understanding its reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Propanoate Ester (Based on data for 1-Chloroethyl 2-methylpropanoate)

| Property | Value |

| C=O Bond Length | 1.21 Å |

| Ester Oxygen Charge | -0.45 e |

| Dipole Moment | 2.98 D |

In the context of reaction mechanisms, DFT is used to model transition states to predict regioselectivity in reactions like nucleophilic additions.

High-accuracy ab initio methods are essential for obtaining reliable thermochemical data, such as enthalpy of formation, entropy, and heat capacity. Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is a common method to account for electron correlation beyond the Hartree-Fock approximation. ucsb.edu For even greater accuracy, composite methods like the Complete Basis Set (CBS-QB3) are employed. nasa.govunibo.it These methods combine results from different levels of theory and basis sets to extrapolate to a high level of accuracy, often within ~1 kcal/mol of experimental values. unibo.it

Computational studies on the pyrolysis of methyl propanoate and ethyl acetate (B1210297) have utilized MP2 and CBS-QB3 to determine their thermochemical parameters and analyze their decomposition pathways. researchgate.netrspublication.com These calculations are crucial for building kinetic models for combustion, as they provide the fundamental thermodynamic data needed to calculate reaction rates. rspublication.com A similar approach for this compound would be invaluable for understanding its stability and behavior at high temperatures.

Table 2: Calculated Thermochemical Parameters for Methyl Propanoate (MP) and Ethyl Acetate (EA) at the CBS-QB3 Level rspublication.com

| Compound | S°₂₉₈ (cal/mol·K) | Cₚ₂₉₈ (cal/mol·K) |

| Methyl Propanoate | 85.39 | 29.83 |

| Ethyl Acetate | 85.73 | 29.88 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.

The three-dimensional structure and conformational flexibility of a molecule dictate many of its physical and chemical properties. Conformational analysis of esters like this compound involves identifying stable conformers and the energy barriers for rotation around single bonds. Computational studies on simple esters like methyl propanoate and ethyl acetate have been performed using both ab initio (MP2) and DFT methods. acs.orgresearchgate.net

These studies have shown that the planar cis arrangement of the O=C-O-C ester group is the most stable conformation. acs.orgresearchgate.net For methyl propanoate, rotation around the C-C bond of the propionyl group was also investigated, revealing that the conformation with a trans arrangement of the methyl and carbonyl groups (C-C-C=O dihedral angle of 180°) is a transition state, while a gauche arrangement is preferred. acs.orgresearchgate.net The presence of the 2-methoxy group in this compound would introduce additional rotational bonds (C-O), leading to a more complex conformational landscape that could be thoroughly mapped using these computational techniques.

Understanding the detailed mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. Computational chemistry is indispensable for this task, often employing Transition State Theory (TST) to calculate reaction rate constants. nih.gov

For propanoate esters, extensive computational research has focused on atmospheric degradation and combustion chemistry. nih.govacs.orgresearchgate.net For example, the reaction of ethyl propanoate with hydroxyl (OH) and chlorine (Cl) radicals has been studied theoretically to determine the branching ratios for hydrogen abstraction from different sites on the molecule. researchgate.net These studies show that H-abstraction occurs from the ethyl group as well as the propyl chain. researchgate.net For this compound, the methoxy (B1213986) group and the hydrogen on the α-carbon would be additional, likely significant, sites for hydrogen abstraction, influencing its atmospheric lifetime and combustion pathways. Theoretical investigations of the pyrolysis of methyl propanoate have mapped out multiple unimolecular decomposition channels, including simple bond fissions. researchgate.netrspublication.com

Table 3: Calculated Branching Ratios for H-Abstraction from Ethyl Propionate (B1217596) by Cl Atoms researchgate.net

| Abstraction Site | Branching Ratio (%) |

| CH₃- (in ethyl group) | 48.1 ± 8.8 |

| -CH₂- (in ethyl group) | Not specified as primary |

| -CH₂- (in propionyl group) | 25.1 ± 4.0 |

| CH₃- (in propionyl group) | 20.4 ± 3.1 |

Cheminformatics Applications in Propanoate Ester Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. naturalproducts.net Applications include the prediction of physical properties, biological activity (QSAR), and the management of chemical databases. hmdb.ca

For propanoate esters, cheminformatics tools can be used to predict properties like the octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA), which are important in fields from environmental science to drug design. chemscene.comchemscene.com Public databases and computational tools provide access to such predicted data for a vast number of molecules, including various propanoate esters. hmdb.cachemscene.comchemscene.com While comprehensive cheminformatics studies specifically targeting a large set of propanoate esters are not prominent in the search results, the tools are readily available. Such research could involve creating models to predict the sensory properties (e.g., fruity aroma) of different esters based on their structural features or screening virtual libraries of propanoate esters for potential applications as biofuels or green solvents.

Table 4: Computationally Predicted Properties for Related Propanoate Esters chemscene.comchemscene.com

| Compound | Property | Predicted Value |

| Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | LogP | 2.5359 |

| TPSA | 35.53 | |

| Ethyl 2-iodo-2-methylpropanoate | LogP | 1.7631 |

| TPSA | 26.3 |

Analytical Methodologies for the Characterization and Detection of Ethyl 2 Methoxypropanoate

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of ethyl 2-methoxypropanoate, offering insights into its chemical bonds and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopy: In ¹H NMR analysis, the chemical shifts and splitting patterns of the protons provide a detailed picture of the molecule's ethyl and methoxypropanoate moieties. While specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency, typical values are observed for the different proton environments within the molecule. For instance, in a related compound, ethyl 2-amino-2-methylpropanoate, the ethyl group protons show a characteristic quartet and triplet pattern. chegg.com The signals for the ethyl group in this compound would be expected in similar regions, with the O-CH₂ quartet appearing downfield due to the deshielding effect of the adjacent oxygen atom, and the CH₃ triplet appearing more upfield.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives a separate signal. The chemical shifts are influenced by the carbon's hybridization and the electronegativity of attached atoms. libretexts.org Generally, sp³-hybridized carbons absorb between 0 and 90 ppm, while sp²-hybridized carbons, such as the carbonyl carbon, are found further downfield between 110 and 220 ppm. libretexts.org The carbonyl carbon (C=O) of the ester group in this compound is particularly distinct and appears at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 174.9 |

| -OCH₂- | 61.2 |

| -CH₂- | 27.8 |

| -CH₃ (ethyl) | 14.3 |

| -CH₃ (propyl) | 9.2 |

Source: Adapted from predicted spectra for similar ester compounds. hmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands that confirm the presence of the ester functional group.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester. libretexts.org Another significant band, or set of bands, will appear in the 1000-1300 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the ester group. libretexts.orgresearchgate.net The presence of C-H bonds in the alkyl groups will be indicated by stretching vibrations in the 2850-3000 cm⁻¹ range. researchgate.net The specific pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification when compared to a reference spectrum. libretexts.org Commercial suppliers of ethyl (S)-(-)-2-methoxypropionate confirm its identity by ensuring its infrared spectrum conforms to the expected pattern. thermofisher.comfishersci.ie

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. mdpi.com In this technique, the compound is vaporized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. nih.gov The retention time in the GC column provides an initial identification, which is then confirmed by the mass spectrum. The mass spectrometer fragments the molecule into characteristic ions, creating a unique mass spectrum that serves as a molecular fingerprint. foodb.ca

GC-MS has been used to identify ethyl 2-methylpropanoate (B1197409) (a closely related isomer) in various food and environmental samples. foodb.cahmdb.ca For instance, it has been identified as a volatile compound in fruits like Rosa roxburghii Tratt, in alcoholic beverages, and as a potential biomarker for contamination in food products like chicken. nih.govnih.govsemanticscholar.org The technique is sensitive enough to detect trace amounts of the compound. epa.gov

Table 2: Example GC-MS Parameters for Volatile Compound Analysis (Note: These are general parameters and may be optimized for specific applications.)

| Parameter | Setting |

| GC System | Agilent 8890 GC or similar |

| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium |

| MS System | Agilent 7250 GC/Q-TOF or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50 to 1000 m/z |

Source: Adapted from typical GC-MS methodologies for extractables and leachables analysis. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing less volatile compounds or those present in complex matrices. jopir.in This method separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. researchgate.net LC-MS/MS offers high sensitivity and selectivity, making it suitable for the targeted analysis of specific compounds in intricate samples. jopir.in

While GC-MS is often preferred for volatile esters, LC-MS/MS can be employed, especially after derivatization, to enhance detection. acs.org The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations. jopir.in Predicted LC-MS/MS spectra can serve as a guide for identifying compounds like this compound, though experimental verification is necessary. hmdb.ca This technique is particularly valuable in metabolomics and the analysis of food and beverage samples where a wide range of compounds with varying polarities and volatilities are present. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile chromatographic technique used for the separation, identification, and quantification of compounds. scielo.br For a compound like this compound, reversed-phase HPLC with a C18 column is a common approach. scielo.br Detection is often achieved using an ultraviolet (UV) detector, although the ester functional group itself does not have a strong chromophore. scielo.br Therefore, detection might rely on the absorption of the carbonyl group at lower wavelengths. HPLC methods can be developed for the chiral separation of enantiomers, such as the R- and S-isomers of related propanoic acid derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis, such as checking the purity of a sample or monitoring the progress of a reaction. liv.ac.uklibretexts.org A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system is used to separate the components based on their polarity. liv.ac.uk The separated spots can be visualized, for example, under UV light if the compound is UV-active, or by using staining agents. liv.ac.uk While not providing the same level of detail as instrumental methods, TLC is a valuable tool for rapid screening. libretexts.org

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for characterizing the molecular weight and molecular weight distribution of polymers. specificpolymers.comphoenix-sci.com The method separates molecules based on their hydrodynamic volume in solution. nih.govshimadzu.com As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, causing them to elute later. shimadzu.com This separation mechanism allows for the determination of key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). specificpolymers.com

In the context of polymers derived from or incorporating this compound, SEC would be an essential tool for quality control and characterization. For instance, if this compound were used as a monomer or a modifying agent in the synthesis of polyesters or polyacrylates, SEC would be employed to:

Monitor Polymerization Kinetics: By taking aliquots from a polymerization reaction at different times, SEC can track the increase in molecular weight, providing insights into the reaction kinetics. specificpolymers.com

Characterize Final Product: It provides the complete molecular weight distribution of the final polymer, which is crucial as this distribution significantly influences the material's physical and mechanical properties. nih.gov

Analyze Stability: SEC can be used to study the degradation or aging of polymers by detecting changes in molecular weight over time. specificpolymers.com

The choice of solvent (mobile phase) and column is critical and depends on the solubility of the polymer being analyzed. specificpolymers.com For polar polymers, such as those that might be synthesized using this compound, hydrophilic column packing materials and polar aprotic solvents are often employed. phoenix-sci.com Multi-detection SEC, which may include refractive index (RI), UV-Vis, light scattering, and viscometry detectors, provides a more comprehensive analysis, especially for complex polymer architectures like block copolymers or for polymers with low molecular weights. vt.edu

| Parameter | Typical Conditions for Polar Polymer Analysis | Rationale / Application |

| Stationary Phase (Column) | Hydrophilic polymethacrylate (B1205211) or similar polar materials. phoenix-sci.com | Designed for the separation of water-soluble or polar-solvent-soluble polymers. |

| Mobile Phase (Solvent) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF). specificpolymers.com | Chosen to ensure complete dissolution of the polymer without interacting with the stationary phase. |

| Calibrants | Polystyrene (PS), Polymethylmethacrylate (PMMA), Polyethylene glycol (PEG). specificpolymers.com | Well-defined, narrow molecular weight distribution standards used to create a calibration curve of elution time vs. molecular weight. |

| Detectors | Refractive Index (RI), UV-Vis, Multi-Angle Light Scattering (MALS). vt.edu | RI is a universal detector. MALS can determine absolute molecular weight without column calibration. |

Advanced Reaction Monitoring Techniques

Advanced reaction monitoring has become indispensable for understanding and optimizing chemical processes. These techniques provide real-time data on the progress of a reaction, enabling detailed kinetic analysis and process control.

In-situ Spectroscopic Methods

In-situ (in the reaction mixture) spectroscopy allows for the continuous monitoring of reacting species without the need for sampling, which can disturb the reaction and introduce errors. mt.com For the synthesis of this compound, typically formed via the esterification of 2-methoxypropanoic acid with ethanol (B145695), in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. mt.comrsc.org

By inserting a probe directly into the reaction vessel, an FTIR spectrometer can collect spectra at regular intervals. mt.com The progress of the esterification can be monitored by tracking the changes in the infrared absorption bands corresponding to the functional groups of the reactants and products.

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid (2-methoxypropanoic acid) around 3000 cm⁻¹ and the O-H band of ethanol would decrease in intensity.

Appearance of Product: The C=O stretching frequency of the ester carbonyl group in this compound (typically around 1740 cm⁻¹) would increase. Simultaneously, the characteristic C-O stretching bands of the ester would also appear and grow in intensity. mt.com

This continuous stream of data provides a detailed profile of the reaction, identifying the onset, progression, endpoint, and the potential formation of any intermediates or by-products. mt.com Besides FTIR, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed mechanistic and kinetic studies of such homogeneous reactions, providing quantitative information on all species present. liverpool.ac.ukrsc.org

| Compound / Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Trend During Synthesis |

| 2-Methoxypropanoic Acid | O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | Decrease |

| 2-Methoxypropanoic Acid | C=O stretch (Carboxylic Acid) | ~1710 | Decrease |

| Ethanol | O-H stretch (Alcohol) | ~3400-3200 (broad) | Decrease |

| This compound | C=O stretch (Ester) | ~1740 | Increase |

| This compound | C-O stretch (Ester) | ~1250-1000 | Increase |

Real-time Kinetic Analysis

The data acquired from in-situ spectroscopic methods provides the foundation for real-time kinetic analysis. By converting spectroscopic data (e.g., absorbance) into concentration data, a detailed kinetic profile of the reaction can be constructed. rsc.org This allows for the determination of crucial kinetic parameters such as reaction rates, rate constants, and reaction orders.

For the synthesis of this compound, the concentration of the ester product at any given time, [P]t, can be calculated from its characteristic IR absorbance using the Beer-Lambert law. Plotting the concentration of the product or a reactant against time generates a reaction progress curve. rsc.org

From this curve, the instantaneous rate of reaction can be determined by calculating the slope at various points. This information is vital for:

Mechanistic Elucidation: Understanding the reaction mechanism by comparing experimental kinetic data with theoretical rate laws. kaust.edu.sa

Process Optimization: Identifying the influence of process variables such as temperature, pressure, and catalyst concentration on the reaction rate to optimize for yield and efficiency. rsc.orgresearchgate.net

Scale-up: Ensuring safe and robust process design by having a thorough understanding of the reaction kinetics, which helps predict how the reaction will behave at a manufacturing scale. mt.com

| Time (minutes) | Absorbance of Ester C=O (a.u.) | Calculated Concentration of this compound (M) | Instantaneous Rate (M/min) |

| 0 | 0.00 | 0.000 | - |

| 10 | 0.25 | 0.125 | 0.0125 |

| 20 | 0.45 | 0.225 | 0.0100 |

| 30 | 0.60 | 0.300 | 0.0075 |

| 60 | 0.85 | 0.425 | 0.0042 |

| 90 | 0.95 | 0.475 | 0.0017 |

| 120 | 0.98 | 0.490 | 0.0005 |

Note: This table represents a hypothetical data set for illustrative purposes. The concentration is calculated assuming a known molar absorptivity and path length. The instantaneous rate is the change in concentration over the time interval.

Green Chemistry Aspects in the Synthesis and Application of Ethyl 2 Methoxypropanoate

Sustainable Solvent Alternatives

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Green chemistry principles encourage the use of less hazardous and more benign solvents. For the synthesis of esters like Ethyl 2-methoxypropanoate, research has moved towards exploring alternatives to traditional volatile organic compounds (VOCs).

Deep Eutectic Solvents (DES) as Reaction Media

Deep Eutectic Solvents (DESs) are emerging as promising green solvent alternatives in organic synthesis. wikipedia.org These systems, typically formed from a mixture of a quaternary ammonium (B1175870) salt (hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD), exhibit a significant melting point depression, rendering them liquid at or near room temperature. wikipedia.orgnsf.gov Key advantages of DESs include low vapor pressure, non-flammability, high thermal stability, and often, biodegradability and low toxicity. wikipedia.org

While direct studies on this compound synthesis in DES are not extensively documented, analogous esterification reactions demonstrate their potential. For instance, the esterification of levulinic acid with ethanol (B145695) to produce ethyl levulinate has been successfully catalyzed by DESs based on choline (B1196258) chloride with p-toluenesulfonic acid. mdpi.com This suggests that a similar approach could be highly effective for the synthesis of this compound, where the DES acts as both the solvent and catalyst, simplifying the process. The tunability of DES properties by altering the HBA/HBD ratio or components allows for the optimization of reaction conditions. wikipedia.org Natural Deep Eutectic Solvents (NADES), composed of primary metabolites like amino acids, organic acids, and sugars, offer an even more sustainable, bio-based solvent option. wikipedia.org

Table 1: Comparison of Conventional Solvents vs. Deep Eutectic Solvents (DES)

| Feature | Conventional Volatile Organic Solvents (e.g., Toluene, Hexane) | Deep Eutectic Solvents (DES) |

| Volatility | High | Negligible |

| Flammability | High | Generally Non-flammable |

| Toxicity | Often high and hazardous | Generally low, can be tailored using bio-based components |

| Cost | Variable, disposal costs can be high | Can be low-cost, components are often readily available |

| Recyclability | Possible, but energy-intensive (distillation) | High, can often be recycled with minimal processing |

| Source | Predominantly petrochemical | Can be derived from renewable, bio-based sources |

This table provides a generalized comparison based on typical properties of each solvent class.

Aqueous Medium Approaches in Organic Synthesis

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for hazardous organic solvents. Although esters are susceptible to hydrolysis, aqueous synthesis methods can be designed to favor esterification, particularly with effective catalyst design and process control. The structure of this compound, containing a methoxy (B1213986) group, may enhance its solubility in polar solvents, potentially making it more amenable to synthesis in aqueous or semi-aqueous systems. smolecule.com The development of water-tolerant catalysts is crucial for this approach, allowing the reaction to proceed efficiently despite the presence of water.

Waste Minimization and Process Efficiency

Waste minimization involves the systematic reduction of waste at its source, encompassing the efficient use of raw materials, energy, and water, and improving waste quality to facilitate recycling. beeindia.gov.in In the context of producing this compound, several strategies can be employed.

A typical esterification reaction involves reacting a carboxylic acid (2-methoxypropanoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. To drive the reaction equilibrium towards the product, an excess of one reactant (usually the less expensive alcohol) is used, and the water by-product is removed.

Process Optimization Strategies:

Reactant Recycling: Implementing a recovery and recycling loop for the excess ethanol can significantly reduce material waste and cost.

By-product Management: The water formed during the reaction can be selectively removed using techniques like pervaporation or azeotropic distillation, improving reaction efficiency and yield.

Catalyst Recovery: Switching from homogeneous mineral acid catalysts (like sulfuric acid), which are difficult to recover and generate corrosive waste streams, to heterogeneous or reusable catalysts allows for easy separation and reuse, minimizing waste. nih.gov

Energy Efficiency: Optimizing reaction temperature and pressure, and using alternative energy sources like microwave irradiation, can reduce energy consumption and potentially shorten reaction times, as demonstrated in related ester syntheses. mdpi.com

Industrial environmental management plans often focus on recovering and purifying by-products for reuse within the plant or for sale, turning a waste stream into a value stream. environmentclearance.nic.in

Bio-based Transformations and Renewable Feedstocks

The transition from fossil-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. pharmafeatures.com this compound is well-positioned for a fully bio-based production route.

The "ethyl" group can be sourced from bio-ethanol, which is widely produced by fermenting sugars from sources like corn, sugarcane, or cellulosic biomass. ieabioenergy.com The "2-methoxypropanoate" moiety can be derived from lactic acid, a platform chemical readily available through the fermentation of carbohydrates. nih.gov Lactic acid can be esterified with bio-ethanol to produce ethyl lactate (B86563), a key bio-based intermediate. Subsequent methylation of the hydroxyl group on ethyl lactate would yield the target compound, this compound.

Furthermore, biotechnological methods offer highly specific and efficient transformations. The use of isolated enzymes or whole-cell systems can lead to high yields and enantioselectivity under mild, aqueous conditions. researchgate.net For example, the synthesis of a structurally related ester, Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, was achieved with high productivity and enantiomeric excess using recombinant Old Yellow Enzymes (OYEs) overexpressed in Escherichia coli. researchgate.net This highlights the potential for developing a specific biocatalytic route for this compound.

Table 2: Potential Bio-based Production Pathway for this compound

| Step | Feedstock/Intermediate | Transformation | Green Chemistry Aspect |

| 1 | Biomass (e.g., Sugarcane, Corn) | Fermentation | Use of renewable feedstock |

| 2 | Sugars | Fermentation | Production of platform chemical (Lactic Acid) |

| 3 | Lactic Acid + Bio-ethanol | Esterification | Formation of bio-based intermediate (Ethyl Lactate) |

| 4 | Ethyl Lactate | Methylation (Biocatalytic or Chemo-catalytic) | Synthesis of final product from renewable sources |

Development of Next-Generation Catalysts for Sustainable Processes

Catalyst innovation is fundamental to improving the sustainability of chemical processes. For the synthesis of propanoates, significant progress has been made in developing catalysts that are more active, selective, and environmentally benign.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated zirconia, offer a green alternative to traditional liquid acids. nih.govrsc.org They are easily separated from the reaction mixture, can be regenerated and reused, and reduce corrosion and waste treatment issues. nih.gov Amberlyst 15 has been shown to be a robust and reusable catalyst for the synthesis of lactate-derived methacrylates, demonstrating its potential for related ester transformations. nih.gov

Advanced Homogeneous Catalysts: For carbonylation routes to propanoates, highly efficient homogeneous catalysts have been developed. A notable example is a palladium complex with a specific bidentate phosphine (B1218219) ligand (1,2-bis(di-tert-butylphosphinomethyl)benzene), which shows exceptional activity and selectivity for the methoxycarbonylation of ethene to methyl propanoate. researchgate.net The design of the ligand is crucial for modulating the catalyst's electronic and steric properties, leading to superior performance. researchgate.net Such advanced catalyst design could be adapted for the synthesis of this compound.

Biocatalysts: As mentioned previously, enzymes represent the ultimate green catalysts. researchgate.net They operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable sources. The development of recombinant enzymes allows for their large-scale production and optimization for specific industrial applications, representing a frontier in sustainable catalyst development. researchgate.net

The development of these next-generation catalysts, whether heterogeneous, advanced homogeneous, or biological, is essential for designing sustainable synthetic routes to this compound that minimize environmental impact while maximizing efficiency. lightsources.org

Environmental Chemical Transformations of Propanoate Esters

Pyrolytic Behavior in Environmental Contexts

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. While high-temperature pyrolysis is more relevant to combustion and industrial processes, understanding this behavior can provide insights into the thermal stability and potential transformation products of a compound under various environmental conditions, such as biomass burning. researchgate.net

No direct pyrolytic studies on ethyl 2-methoxypropanoate are available. However, research on its isomer, ethyl propanoate (EP), provides a model for its likely behavior. The high-temperature pyrolysis of ethyl propanoate has been studied in shock tubes at temperatures between 1250–1750 K. researchgate.netkaust.edu.sa A major decomposition pathway for ethyl esters with at least one hydrogen on the beta-carbon of the ethyl group is a six-centered elimination reaction (also known as an ester pyrolysis reaction or a cis-elimination), which produces a carboxylic acid and an alkene. kaust.edu.sa

For ethyl propanoate, this pathway yields propanoic acid and ethylene (B1197577): kaust.edu.sa C₂H₅(C=O)OC₂H₅ → C₂H₅(C=O)OH + C₂H₄

It is expected that this compound would also undergo this type of elimination reaction, which would be a dominant pathway at lower pyrolysis temperatures, yielding 2-methoxypropanoic acid and ethylene. At higher temperatures, bond fission reactions become more significant, leading to a more complex mixture of smaller radical species and stable products like CO, CO₂, and H₂O. researchgate.net

Interactive Data Table: Major Pyrolysis Products of Ethyl Propanoate Explore the products formed during the high-temperature decomposition of a related ester.

Biotransformation and Metabolism of Related Propanoates in Environmental Systems

Biotransformation by microorganisms is a key process in the environmental degradation of organic compounds. For esters, the most common initial step in biodegradation is enzymatic hydrolysis. nih.gov This reaction cleaves the ester bond, yielding the parent carboxylic acid and alcohol.

For this compound, the expected primary biotransformation pathway is hydrolysis, catalyzed by esterase enzymes present in various environmental microorganisms, to produce 2-methoxypropanoic acid and ethanol (B145695).

Pathway: this compound + H₂O → 2-Methoxypropanoic acid + Ethanol

Both of these hydrolysis products are generally considered to be readily biodegradable. Ethanol is a simple alcohol that can be quickly metabolized by a wide range of microorganisms. The fate of 2-methoxypropanoic acid would depend on the specific microbial communities present. The methoxy (B1213986) group may be cleaved, or the molecule could be further oxidized through pathways common for short-chain carboxylic acids. Studies on the metabolism of pyrazolones have shown that demethylation is a major metabolic route for similar structures. nih.gov This suggests that the O-demethylation of 2-methoxypropanoic acid could be a subsequent metabolic step in environmental systems.

Future Research Directions for Ethyl 2 Methoxypropanoate

Exploration of Novel Synthetic Pathways

The development of new and improved methods for synthesizing ethyl 2-methoxypropanoate is a primary area of future research. Current efforts focus on enhancing efficiency, reducing environmental impact, and utilizing renewable resources.

Chemo-enzymatic Routes: A significant future direction involves the use of chemo-enzymatic pathways. These methods leverage the high selectivity of enzymes, such as lipases, to perform key transformations under mild conditions. mdpi.com For instance, research into lipase-mediated oxidations or esterifications could lead to more sustainable production methods for chiral propanoate precursors. mdpi.com This approach has been successfully used to create valuable chiral epoxides from renewable starting materials, a strategy that could be adapted for this compound synthesis. mdpi.com

Catalytic Systems: There is an ongoing need to explore novel catalytic reagents that are more selective and efficient than stoichiometric reagents. nih.gov Future research could focus on developing catalysts that minimize waste and energy consumption during the esterification process, aligning with the principles of green chemistry. patsnap.com

Renewable Feedstocks: A key goal is to shift away from depleting resources towards renewable raw materials. nih.gov Research into synthesizing this compound from bio-based sources, such as derivatives of cellulose (B213188) or glutamic acid, represents a promising avenue for sustainable production. mdpi.com

Advanced Mechanistic Elucidation of Ester Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and decomposition of this compound is crucial for optimizing its production and application.

Decomposition and Pyrolysis Studies: High-temperature pyrolysis studies, similar to those conducted on ethyl propanoate, can reveal key decomposition pathways and reaction kinetics. researchgate.net Investigating the thermal stability and breakdown products of this compound would provide critical data for its use in various applications and for developing detailed kinetic models. researchgate.netresearchgate.net Techniques like laser absorption can monitor the formation of species such as CO, CO2, and H2O during these processes. researchgate.net

Reaction Intermediates: Advanced computational studies can identify and characterize transient species, such as zwitterionic intermediates, that may form during its synthesis or reactions. mdpi.com Quantum chemical calculations have been used to investigate the reaction between related compounds, revealing that the actual molecular mechanism can be fundamentally different from what is initially postulated, sometimes ruling out expected pathways like the Diels-Alder cycloaddition in favor of stepwise processes. mdpi.com

Kinetic Modeling: Developing refined kinetic models is essential for predicting the behavior of this compound under various conditions. These models, informed by both experimental data and theoretical calculations, can help identify the key reactions that control product formation and stability. researchgate.net

Development of Innovative Material Applications

While the current applications of this compound are established, future research will likely uncover novel uses, particularly in the realm of advanced materials and specialty chemicals.

Green Solvents: As industries seek to replace hazardous solvents, this compound could be investigated as a potential green solvent. patsnap.com Its properties as an ester suggest it may have applications in formulations where low toxicity and biodegradability are desired. Future work should assess its solvency power for a range of materials and its environmental fate.

Polymer Precursors: Propanoates can serve as monomers for the synthesis of polymers. Research could explore the polymerization of this compound or its derivatives to create new biodegradable polyesters. These materials could have applications in packaging, medicine, or agriculture.

Fine Chemical Intermediates: The functional groups within this compound make it a candidate as a versatile intermediate in the synthesis of more complex molecules. Its potential as a precursor for pharmaceuticals or agrochemicals remains a largely unexplored area requiring further investigation.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm that will accelerate research on this compound. nih.gov This hybrid approach allows for more efficient exploration of chemical space and a deeper understanding of molecular behavior. nih.gov

Predictive Modeling: Computational methods, including machine learning and quantum chemical calculations, can predict reaction outcomes, molecular properties, and spectroscopic data before experiments are conducted. mdpi.comnih.gov This pre-screening process saves time and resources by identifying the most promising research avenues. jddhs.com

Mechanism Validation: Theoretical predictions of reaction pathways and intermediates can be validated through advanced experimental techniques. mdpi.comnih.gov High-throughput screening and detailed kinetic studies can confirm or refine the mechanisms proposed by computational models. nih.gov

Rational Design: By combining computational insights with experimental data, researchers can rationally design new synthetic routes or materials with desired properties. nih.gov This iterative cycle of prediction and validation is a cornerstone of modern chemical research. nih.gov

The following table outlines how these approaches can be synergistically applied:

| Research Phase | Computational Approach | Experimental Approach |

| Hypothesis Generation | Predict reaction feasibility and potential products using quantum mechanics (QM) and molecular dynamics (MD) simulations. mdpi.comjddhs.com | Literature review of related reactions and preliminary screening of conditions. |

| Pathway Elucidation | Model transition states and intermediate structures to map out the complete reaction mechanism. mdpi.com | Use spectroscopic methods (e.g., NMR, Mass Spec) to detect intermediates and kinetic studies to determine reaction orders. |

| Optimization | Screen virtual libraries of catalysts or reactants to identify candidates that lower activation energy barriers. | Conduct high-throughput screening of reaction conditions (temperature, pressure, catalyst) to maximize yield. nih.gov |

| Validation | Calculate theoretical properties (e.g., bond dissociation energies, spectroscopic signatures) of the final product. researchgate.net | Isolate and characterize the final product using X-ray crystallography, NMR, and other analytical techniques to confirm its structure and purity. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.